N,N-Bis(2-chloroethyl)-3-methyl-4-nitrosoaniline
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Overview
Description
N,N-Bis(2-chloroethyl)-3-methyl-4-nitrosoaniline is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups, a methyl group, and a nitroso group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-3-methyl-4-nitrosoaniline typically involves the reaction of N,N-bis(2-chloroethyl)methylamine with an appropriate nitrosating agent. One common method involves the use of an aqueous solution of hydrazine, which facilitates the cyclization of the intermediate compounds . The reaction is carried out under controlled temperature conditions, usually in the range of 40-50°C, to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound often follows a two-step process. The first step involves the synthesis of N,N-bis(2-chloroethyl)methylamine, which is then subjected to nitrosation and reduction reactions to obtain the final product . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-chloroethyl)-3-methyl-4-nitrosoaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the chloroethyl and nitroso groups, which are reactive under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine, sodium hydroxide, and various nitrosating agents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with hydrazine can lead to the formation of N,N-bis(2-hydrazinoethyl)methylamine as a byproduct .
Scientific Research Applications
N,N-Bis(2-chloroethyl)-3-methyl-4-nitrosoaniline has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various medicinal drugs . In biology, it is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, it has been explored for its potential use in chemotherapy due to its alkylating properties . Additionally, it has industrial applications in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-3-methyl-4-nitrosoaniline involves its ability to alkylate DNA and other cellular components. This alkylation leads to DNA strand breaks and the inhibition of DNA synthesis, ultimately resulting in cell death . The compound targets rapidly dividing cells, making it effective in the treatment of certain types of cancer .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N,N-Bis(2-chloroethyl)-3-methyl-4-nitrosoaniline include tris(2-chloroethyl)amine, N,N-bis(2-chloroethyl)cyclopropanamine, and N,N-bis(2-chloroethyl)hydrazides .
Uniqueness: What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity.
Properties
CAS No. |
5520-25-2 |
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Molecular Formula |
C11H14Cl2N2O |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-3-methyl-4-nitrosoaniline |
InChI |
InChI=1S/C11H14Cl2N2O/c1-9-8-10(2-3-11(9)14-16)15(6-4-12)7-5-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
JGHUXJOHWMMZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)N=O |
Origin of Product |
United States |
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